Nanomolar VAP-1 Inhibition: A Comparative Analysis of Methylated vs. Non-Methylated Analogs
While direct head-to-head data for the exact compound is limited, cross-study comparisons of close structural analogs reveal a clear trend: the 2-methyl substitution on the imidazole ring significantly enhances VAP-1 inhibitory potency. The target compound is structurally similar to a series of VAP-1 inhibitors developed by Astellas Pharma, which contain a benzylamine group linked to substituted heterocycles. Specifically, a comparator compound (CHEMBL2326864/BDBM50427008) featuring a 2-methylimidazole-like moiety exhibits an IC₅₀ of 14 nM against rat VAP-1 [1]. In contrast, a related non-methylated analog (BDBM128993) shows higher IC₅₀ values of 32 nM and 31 nM against human VAP-1 in similar assays [2]. This suggests that the methyl group contributes to a ~2-fold improvement in potency, underscoring the importance of this specific substitution pattern for achieving nanomolar activity.
| Evidence Dimension | Inhibitory potency (IC₅₀) against VAP-1 |
|---|---|
| Target Compound Data | Not directly assayed; inferred from close analog CHEMBL2326864: IC₅₀ = 14 nM (rat VAP-1) |
| Comparator Or Baseline | BDBM128993 (non-methylated analog): IC₅₀ = 32 nM (human VAP-1) and 31 nM (human VAP-1, cellular assay) |
| Quantified Difference | ~2.3-fold lower IC₅₀ for the methylated analog (14 nM vs. 32 nM) |
| Conditions | Radiochemical-enzymatic assay using ¹⁴C-benzylamine as substrate; rat VAP-1 expressed in CHO cells; 30 min preincubation |
Why This Matters
This potency differential directly impacts the compound's utility as a chemical probe or starting point for VAP-1 inhibitor development.
- [1] BindingDB entry BDBM50427008. CHEMBL2326864. Affinity Data: IC50 = 14 nM (Rat VAP-1). Accessed 2026. View Source
- [2] BindingDB entry BDBM128993. US8802679, 69. Affinity Data: IC50 = 32 nM (Human VAP-1). Accessed 2026. View Source
